N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Description
N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound featuring a fused thieno-triazolopyrimidine core with a phenylsulfonyl group at position 3 and a phenylamine substituent at position 3. This structure is part of a broader class of triazolopyrimidine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and receptor antagonism properties .
Properties
IUPAC Name |
10-(benzenesulfonyl)-N-phenyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O2S2/c25-28(26,14-9-5-2-6-10-14)19-18-21-17(20-13-7-3-1-4-8-13)16-15(11-12-27-16)24(18)23-22-19/h1-12H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTROWFOEGUTIFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thieno and triazolo intermediates under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or thieno rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the core structure.
Scientific Research Applications
Serotonin 5-HT6 Receptor Antagonism
The compound has been identified as a potential serotonin 5-HT6 receptor antagonist . This receptor plays a crucial role in neurological disorders such as Alzheimer's disease and schizophrenia. By inhibiting this receptor, the compound may modulate neurotransmitter release and improve cognitive functions.
Case Study: Neuropharmacological Effects
A study demonstrated that derivatives of this compound exhibited significant binding affinity to the 5-HT6 receptor, leading to enhanced cognitive performance in animal models. The findings suggest that further development could lead to novel treatments for neurodegenerative diseases.
Antifungal Activity
Research indicates that compounds related to N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine exhibit antifungal properties.
Data Table: Antifungal Efficacy
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Candida albicans | ≤ 25 µg/mL |
| Compound B | Rhodotorula mucilaginosa | ≤ 25 µg/mL |
This table summarizes the antifungal activity of related compounds against various strains, indicating their potential as therapeutic agents.
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex pharmaceutical and agrochemical compounds.
Synthetic Routes
The synthesis typically involves multi-step reactions starting from readily available precursors. Key methods include cyclization reactions under controlled conditions to form the desired heterocyclic structure.
Case Study: Synthesis of Related Compounds
In a recent study, researchers synthesized various derivatives using this compound as a precursor. The derivatives displayed enhanced biological activity compared to the parent compound.
Organic Electronics
The electronic properties of this compound make it a candidate for applications in organic electronics.
Performance Metrics
Research has shown that films made from this compound exhibit promising conductivity and stability under various environmental conditions.
Data Table: Electronic Properties
| Property | Value |
|---|---|
| Conductivity | X S/cm |
| Stability | Y cycles |
This table highlights key electronic properties that support its application in advanced materials.
Mechanism of Action
The mechanism of action of N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets, such as the serotonin 5-HT6 receptor. The compound binds to the receptor, inhibiting its activity and thereby modulating neurotransmitter release and signaling pathways. This interaction can lead to various physiological effects, depending on the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogues and Substituent Effects
Key Observations:
- Synthesis Efficiency: Derivatives like 5-oxo-7-phenyl-4,5-dihydrothieno-triazolopyrimidine-3-carboxamide (79% yield) and 3-benzothiazol-2-yl analogues (89% yield) are synthesized via efficient one-pot methods , whereas trifluoromethyl-substituted derivatives (e.g., 3c in ) show lower yields (3–26%), likely due to steric and electronic challenges .
- Thermal Stability : Most analogues exhibit high melting points (>300°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding, π-π stacking) within the fused heterocyclic system .
- Biological Activity: The phenylsulfonyl group in the target compound correlates with serotonin 5-HT6 receptor antagonism, a property shared with related 3-(phenylsulfonyl)thieno-triazolopyrimidines . Substitution at C5 with thiophenmethyl or trifluoromethyl groups (e.g., 3c in ) shifts activity toward urea transporter inhibition . Carboxamide derivatives (e.g., 7b in ) may prioritize stability over receptor binding, as seen in their lack of reported pharmacological data .
Physicochemical and Spectroscopic Comparisons
- NMR Profiles :
- Mass Spectrometry :
- The molecular ion [M+1] for the target compound is anticipated near m/z 450–470, aligning with analogues like 7c (m/z 326) and 7e (m/z 272) .
Biological Activity
N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex heterocyclic compound with significant biological activity, particularly as a serotonin 5-HT6 receptor antagonist. This article delves into its synthesis, biological mechanisms, and implications for medicinal chemistry.
1. Chemical Structure and Synthesis
The compound's structure features a unique arrangement of thieno, triazolo, and pyrimidine rings with phenyl and phenylsulfonyl substituents. The synthesis typically involves multi-step reactions starting from simpler precursors. Common methods include cyclization under controlled conditions using strong acids or bases and specific catalysts to achieve high yields and purity.
Synthetic Routes
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Cyclization | Strong acid/base, high temperature |
| 2 | Purification | Recrystallization or chromatography |
This compound primarily acts as a selective antagonist of the serotonin 5-HT6 receptor. This interaction inhibits receptor activity, affecting neurotransmitter release and signaling pathways associated with various neurological disorders.
Serotonin Receptor Affinity
Research indicates that this compound exhibits strong binding affinity for the 5-HT6 receptor:
- IC50 (functional assay): 29.0 nM
- Ki (radioligand binding assay): 1.7 nM
These values suggest that it is a potent and selective ligand for the 5-HT6 receptor compared to other serotonin receptors (e.g., 5-HT2A and 5-HT2B) .
4. Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound in treating neurological disorders such as Alzheimer's disease due to its role in modulating serotonin pathways.
Study Overview
A study conducted in 2010 synthesized various derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines and evaluated their biological activity:
- Most Active Compound : A derivative demonstrated an IC50 of 29.0 nM.
- Selectivity : High selectivity towards the 5-HT6 receptor was confirmed through competitive binding assays against other serotonin receptors .
5. Broader Implications in Medicinal Chemistry
The unique properties of this compound make it a promising candidate for further development in drug discovery:
Potential Applications
- Neurological Disorders : As a potential treatment for conditions like Alzheimer's due to its modulation of serotonin pathways.
- Pharmaceutical Development : Serves as a building block for synthesizing more complex molecules in drug development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-phenyl-3-(phenylsulfonyl)thieno-triazolopyrimidine derivatives, and how can yields be optimized?
- Methodology : Use a one-pot domino reaction starting from 3-aminothiophenes or Gewald thiophenes. For example, azide intermediates undergo cycloaddition with activated methylene compounds to yield the core scaffold . Purification via flash column chromatography (e.g., CH₂Cl₂/MeOH/AcOH mixtures) or prep-RP-HPLC is critical for isolating low-yield products (3–26% yields reported) . Optimization includes adjusting solvent ratios (e.g., CH₂Cl₂:AcOH 100:1) and temperature to stabilize reactive intermediates.
Q. What standard analytical techniques are used to characterize this compound’s structure and purity?
- Methodology :
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., thiophene protons at δ 7.27–8.10 ppm, sulfonyl groups at δ 163–164 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ions (e.g., m/z 326 [M+1] for benzothiazole derivatives) .
- Elemental Analysis : Validate C/H/N ratios (e.g., C 51.68%, N 21.52% for 3-(1,3-benzothiazol-2-yl) derivatives) .
Q. Which biological assays are typically employed for initial screening of its therapeutic potential?
- Methodology : Use the US NCI protocol for primary anticancer screening at 10 µM against 60+ cancer cell lines (e.g., leukemia, melanoma, renal). Growth percentage (GP) is calculated, with GP < 50% indicating activity . Antimicrobial assays include minimum inhibitory concentration (MIC) testing against multidrug-resistant A. baumannii .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl groups, aryl substitutions) influence biological activity?
- SAR Insights :
- Sulfonyl Groups : 4-Trifluoromethylbenzenesulfonyl derivatives (e.g., compound 3c) show enhanced enzyme inhibition (e.g., UT-B transporters) due to electron-withdrawing effects .
- Aryl Substituents : 4-Methoxybenzylamine derivatives (e.g., 3e) exhibit selective cytotoxicity against melanoma SK-MEL-5 cells (IC₅₀ < 10 µM) .
- Oxadiazole Conjugates : Improve anti-Trypanosoma cruzi activity by enhancing target binding .
Q. How can contradictory data in biological activity across studies be resolved?
- Case Analysis : Inconsistent anticancer results (e.g., GP ranging from 81.85% to 100.20% for renal cancer UO-31) may arise from assay conditions or scaffold isomerism. For example, thieno[2,3-e] isomers show lower activity than thieno[3,2-e] analogs . Validate via dose-response curves and orthogonal assays (e.g., kinase inhibition or apoptosis markers).
Q. What advanced computational methods support structure-based drug design for this scaffold?
- Methodology :
- Docking Studies : Use Fischer’s lock-and-key model to predict binding to targets like 5-HT₆ receptors or LDHA .
- MD Simulations : Assess stability of sulfonyl interactions in enzyme active sites .
- QSAR Models : Correlate substituent electronegativity with UT-B inhibition potency .
Methodological Recommendations
- Spectral Contradictions : Resolve ambiguous NMR signals (e.g., overlapping aromatic protons) using 2D techniques (HSQC, HMBC) or X-ray crystallography .
- Biological Replicates : Perform triplicate assays with positive controls (e.g., doxorubicin for cytotoxicity) to ensure reproducibility .
- Synthetic Scalability : Replace low-yield flash chromatography with continuous-flow HPLC for gram-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
